Tert-butyl vinylcarbamate
Overview
Description
It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane . This compound is widely used in organic chemistry as a substrate or intermediate for the synthesis of other organic compounds.
Mechanism of Action
Target of Action
Tert-butyl vinylcarbamate is a type of carbamate compound . Carbamates are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Carbamates in general are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes in cellular function and physiology.
Pharmacokinetics
The compound’s molecular weight (14319) suggests that it may have favorable bioavailability .
Result of Action
Based on the known effects of carbamates, it can be hypothesized that this compound may alter cellular processes through its interaction with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a freezer, under -20°C, suggesting that it may be sensitive to temperature . Other environmental factors, such as pH and the presence of other chemicals, may also influence its action.
Biochemical Analysis
Biochemical Properties
Tert-butyl vinylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which are enzymes that hydrolyze ester bonds. The interaction between this compound and esterases involves the hydrolysis of the carbamate group, leading to the formation of tert-butyl alcohol and vinylamine. This reaction is crucial in various biochemical pathways, including the detoxification of xenobiotics .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and result in altered cellular responses . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is reversible, allowing this compound to act as a competitive inhibitor. Furthermore, this compound can undergo hydrolysis by esterases, leading to the formation of tert-butyl alcohol and vinylamine. These metabolites can further interact with other biomolecules, influencing cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. It has been observed that this compound is relatively stable at room temperature but can degrade over time when exposed to higher temperatures or acidic conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, it can induce toxic effects such as neurotoxicity, hepatotoxicity, and immunotoxicity. For instance, high doses of this compound have been shown to cause liver damage in rats, characterized by elevated liver enzymes and histopathological changes. Additionally, high doses can lead to neurotoxic effects, including convulsions and altered behavior .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by esterases to form tert-butyl alcohol and vinylamine. These metabolites can further undergo biotransformation by other enzymes, such as cytochrome P450 enzymes, leading to the formation of additional metabolites. The metabolic pathways of this compound are crucial for its detoxification and elimination from the body. Additionally, the metabolites of this compound can interact with other metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it can interact with transporters and binding proteins, facilitating its transport within cells. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. The localization and accumulation of this compound within specific tissues can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of this compound within specific compartments can affect its activity and function. For instance, its localization to the mitochondria can influence mitochondrial function and energy metabolism. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl vinylcarbamate can be synthesized through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, and the isocyanate derivative is trapped by an alkoxide or amine to form the carbamate .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl vinylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates or ureas.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carbamates or ureas.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Tert-butyl vinylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, coatings, and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the vinyl group.
Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.
Methyl carbamate: Contains a methyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl vinylcarbamate is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in applications where both protection of amines and further functionalization are required.
Properties
IUPAC Name |
tert-butyl N-ethenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-8-6(9)10-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWKAHMQWSMPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28497-66-7 | |
Record name | Carbamic acid, N-ethenyl-, 1,1-dimethylethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28497-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90291021 | |
Record name | tert-butyl vinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-72-3 | |
Record name | 7150-72-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl vinylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-ethenylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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